![molecular formula C20H30N2O B3025385 Benzyl N,N'-dicyclohexylimidocarbamate CAS No. 6738-17-6](/img/structure/B3025385.png)
Benzyl N,N'-dicyclohexylimidocarbamate
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of Benzyl N,N’-dicyclohexylimidocarbamate, related compounds have been synthesized using various methods. For instance, N-Benzyl cyclo-tertiary amines have been synthesized using imine reductase . Another method involves the condensation of Ophenylenediamine with carboxylic acid derivatives .Scientific Research Applications
Stereospecific Coupling in Organic Synthesis
Research indicates that benzyl N,N'-dicyclohexylimidocarbamate is involved in stereospecific coupling processes. A study outlines its use in the stereospecific coupling of benzylic carbamates and pivalates with aryl- and heteroarylboronic esters, demonstrating the control of absolute stereochemistry in this reaction (Harris et al., 2013).
Potential in Antibiotic and Anticancer Applications
There's significant interest in benzyl-substituted metallocarbene compounds (which include benzyl N,N'-dicyclohexylimidocarbamate) for their potential as antibiotic and anticancer drugs. Research has found that these compounds exhibit promising antibacterial and anticancer activities, with some showing activity comparable to conventional antibiotics and others demonstrating efficacy against cancer in vitro and in vivo (Hackenberg & Tacke, 2014; Tacke, 2015).
Role in Carbene-Catalyzed Reactions
Benzyl N,N'-dicyclohexylimidocarbamate plays a role in carbene-catalyzed reactions. A study showed the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions, indicating a new reaction mode for these compounds (Li et al., 2016).
Synthetic Applications
The compound has been used in the enantioselective synthesis of intermediates for potent CCR2 antagonists, demonstrating its utility in the synthesis of complex organic molecules (Campbell et al., 2009).
Application in Mechanochemical Synthesis
In the realm of sustainable chemistry, benzyl N,N'-dicyclohexylimidocarbamate is utilized in the mechanochemical synthesis of carbamates, presenting an eco-friendly approach to this synthesis (Lanzillotto et al., 2015).
Exploring Reductive Cleavage
This compound is also involved in the study of reductive cleavage of N-substituted aromatic amides, highlighting its relevance in understanding bond cleavage reactions (Ragnarsson et al., 2002).
properties
IUPAC Name |
benzyl N,N'-dicyclohexylcarbamimidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-4-10-17(11-5-1)16-23-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBHDUOSZUDRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450231 | |
Record name | Benzyl N,N'-dicyclohexylimidocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N,N'-dicyclohexylimidocarbamate | |
CAS RN |
6738-17-6 | |
Record name | Benzyl N,N'-dicyclohexylimidocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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